3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid is a chemical compound that belongs to the class of benzotriazine derivatives This compound is characterized by the presence of a benzotriazine ring attached to a prop-2-enoic acid moiety via a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid typically involves the following steps:
Formation of Benzotriazine Ring: The benzotriazine ring can be synthesized through the oxidative cyclization of amidrazones.
Attachment of Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzotriazine derivative with a suitable thiol compound under mild conditions.
Formation of Prop-2-enoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yields and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzotriazine ring or the prop-2-enoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with NaBH₄ can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an α-glucosidase inhibitor, which is relevant for the treatment of diabetes mellitus.
Biological Studies: Benzotriazine derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for further biological evaluation.
Wirkmechanismus
The mechanism of action of 3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates into glucose . This results in a reduction in postprandial blood glucose levels, which is beneficial for managing diabetes mellitus.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Another benzotriazine derivative with similar biological activities.
Uniqueness
3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid is unique due to its specific combination of a benzotriazine ring, a sulfanyl linkage, and a prop-2-enoic acid moiety
Eigenschaften
CAS-Nummer |
388092-58-8 |
---|---|
Molekularformel |
C10H7N3O2S |
Molekulargewicht |
233.25 g/mol |
IUPAC-Name |
3-(1,2,4-benzotriazin-3-ylsulfanyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7N3O2S/c14-9(15)5-6-16-10-11-7-3-1-2-4-8(7)12-13-10/h1-6H,(H,14,15) |
InChI-Schlüssel |
KISSSQVHCCITBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N=N2)SC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.